hDHODH-IN-8 Exhibits 16-Fold Greater Enzymatic Potency Than hDHODH-IN-3 Against Human DHODH
hDHODH-IN-8 demonstrates 16-fold greater potency against human DHODH compared to the structurally related inhibitor hDHODH-IN-3 . This quantitative difference in primary target engagement represents a substantial divergence in biochemical activity that directly impacts the concentration required to achieve equivalent target modulation in vitro .
| Evidence Dimension | Enzymatic inhibition of human DHODH (IC₅₀) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | hDHODH-IN-3: 261 nM |
| Quantified Difference | 16.3-fold higher potency |
| Conditions | Recombinant human DHODH enzymatic assay (reported values from independent studies; identical assay conditions not confirmed) |
Why This Matters
The 16-fold potency difference means hDHODH-IN-8 achieves equivalent target engagement at substantially lower concentrations, reducing the risk of off-target effects and compound interference in complex biological systems.
